molecular formula C18H22N4O B2463342 N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933021-08-0

N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2463342
CAS RN: 933021-08-0
M. Wt: 310.401
InChI Key: LNQOEUQWNPQAFV-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazolo[1,5-a]pyrimidine core, with a sec-butyl group, a 2-methoxyphenyl group, and a methyl group attached at specific positions .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. For example, the methoxyphenyl group might undergo reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been explored extensively in the realm of medicinal chemistry for their potential therapeutic effects. For instance, derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have been investigated for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates to afford substituted pyridine derivatives. These compounds demonstrated inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, used as a standard. Moreover, some derivatives displayed antimicrobial activity, suggesting their potential as therapeutic agents (Riyadh, 2011).

Additionally, pyrazolo[4,3-d]pyrimidin-7-amines were designed as new human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity toward this receptor. Selected derivatives were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, demonstrating their potential in neuroprotective strategies (Squarcialupi et al., 2013).

Material Science Applications

In the field of material science, the compound has been utilized for the synthesis of novel functional fluorophores. A one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines led to the preparation of N-heteroaryl aldehydes, which were used as strategic intermediates for the development of functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, indicating their potential use as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or activities .

properties

IUPAC Name

N-butan-2-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-12(2)19-17-10-13(3)20-18-11-15(21-22(17)18)14-8-6-7-9-16(14)23-4/h6-12,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOEUQWNPQAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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